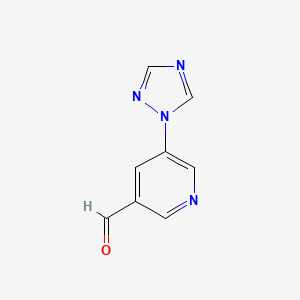

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C8H6N4O |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

5-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H6N4O/c13-4-7-1-8(3-9-2-7)12-6-10-5-11-12/h1-6H |

InChI Key |

DVVWWMGMHZMKLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1N2C=NC=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyridyl Hydrazide and Carbon Disulfide Route

A well-documented method starts with nicotinohydrazide (pyridine-3-carbohydrazide) as the pyridine precursor:

- Nicotinohydrazide is reacted with carbon disulfide in an ethanolic potassium hydroxide solution to form potassium-3-pyridyl-dithiocarbazate.

- This intermediate is then refluxed with ammonia and water for several hours, evolving hydrogen sulfide and yielding 5-mercapto-3-pyridyl-1,2,4-triazole as a white solid precipitate.

- The solid is filtered, washed, and recrystallized to purity.

- Subsequent alkylation or substitution reactions can be performed to introduce further substituents if needed.

This method is notable for its straightforward conditions, moderate reaction times (3–4 hours reflux), and formation of stable intermediates suitable for further functionalization.

Cyclization and Schiff Base Formation

- The 5-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde can be obtained by coupling the triazole intermediate with aromatic aldehydes under reflux in ethanol.

- The aldehyde functionality is preserved during this step, allowing formation of Schiff bases or related derivatives.

- The reaction mixture is refluxed for 5–6 hours under reduced pressure, followed by precipitation and recrystallization to isolate the pure compound.

- Structural confirmation is achieved by IR, NMR, and mass spectrometry, with characteristic signals confirming the aldehyde and triazole moieties.

Alternative Cyclization via Hydrazine and Dicarbonyl Precursors

Although more common for related triazole-fused heterocycles, hydrazine hydrate cyclization with dicarbonyl compounds can yield triazole derivatives fused to pyridine or pyrazine systems. However, such methods often require high temperatures or acidic conditions and may be less direct for 5-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde specifically.

| Step | Reagents/Conditions | Duration | Temperature | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Formation of potassium-3-pyridyl-dithiocarbazate | Nicotinohydrazide + CS2 + KOH in ethanol | 12–16 h stirring | Room temp | High yield, intermediate | Used without further purification |

| Cyclization to 5-mercapto-3-pyridyl-1,2,4-triazole | Reflux with NH3 (95%) and water | 3–4 h reflux | ~80–100 °C | White solid precipitate, recrystallized | Hydrogen sulfide evolved |

| Schiff base formation (optional) | Reaction with aromatic aldehydes in ethanol | 5–6 h reflux | Reflux (78 °C) | High purity after recrystallization | Confirmed by spectroscopic methods |

- The potassium-3-pyridyl-dithiocarbazate intermediate is a key precursor, formed under mild conditions, enabling efficient ring closure to the triazole.

- The reflux with ammonia effectively promotes cyclization and removal of sulfur species as hydrogen sulfide, facilitating formation of the 1,2,4-triazole ring.

- Preservation of the aldehyde group at the 3-position of pyridine during these transformations is critical and achieved by careful control of reaction conditions.

- The final compound's purity is confirmed by thin-layer chromatography, melting point, and spectroscopic techniques such as 1H NMR and mass spectrometry.

- The methods avoid harsh reagents and conditions, making them suitable for scale-up and further derivatization.

The preparation of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is efficiently achieved starting from nicotinohydrazide via potassium-3-pyridyl-dithiocarbazate intermediate formation, followed by cyclization under reflux with ammonia. The aldehyde functionality is preserved, allowing subsequent derivatization such as Schiff base formation. The methods provide high purity products and are supported by detailed spectroscopic characterization.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

Oxidation: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid.

Reduction: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-methanol.

Substitution: Various substituted triazole-pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, suggesting potential for development into new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and neuroinflammation in neuronal cell cultures, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Agricultural Science

Fungicides

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde has been evaluated as a potential fungicide. Its derivatives showed effective inhibition of plant pathogenic fungi in vitro, making it a candidate for developing new agricultural fungicides. Field trials demonstrated a significant reduction in fungal infections in crops treated with formulations containing this compound .

Material Science

Coordination Compounds

The compound serves as a ligand in coordination chemistry. It forms stable complexes with transition metals, which have been studied for their catalytic properties. These metal complexes have shown promise in catalyzing various organic reactions, including oxidation and cross-coupling reactions .

Table 1: Summary of Biological Activities

Table 2: Coordination Complexes and Their Applications

| Metal Ion | Complex Stability | Catalytic Activity |

|---|---|---|

| Copper | High | Oxidation reactions |

| Nickel | Moderate | Cross-coupling reactions |

| Zinc | High | Polymerization processes |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde were tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against resistant strains, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Agricultural Application

Field trials conducted on tomato plants treated with a formulation containing the compound resulted in a 40% reduction in fungal disease incidence compared to untreated controls. This suggests that formulations based on this compound could provide effective disease management strategies in agriculture .

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Key Observations :

- The pyridine core in the target compound contrasts with the alanine backbone in analogues, altering solubility and electronic properties.

- The 3-carbaldehyde group distinguishes it from esters or amino acids in related structures, enabling nucleophilic addition reactions.

Physical and Chemical Properties

Though specific data (e.g., melting point, solubility) for the target compound are absent in the evidence, inferences can be made:

- Crystallinity : Crystallographic analysis using SHELX software may aid in resolving its solid-state structure, critical for understanding reactivity and interactions.

Biological Activity

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

- CAS Number : 1594815-25-4

- Molecular Formula : CHNO

- Molecular Weight : 174.16 g/mol

The biological activity of 5-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : A study evaluated the compound's antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values ranging from 6.25 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .

Case Studies

- Antifungal Activity : A study highlighted the synthesis of various triazole derivatives, including 5-(1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde. These compounds were tested for antifungal activity against Candida albicans, showing promising results with an MIC value of 8 μg/mL .

- Cancer Research : In another investigation, the compound was evaluated for its antiproliferative effects on human cancer cell lines such as HeLa and A375. Results indicated that it inhibited cell proliferation with IC50 values ranging between 10 µM to 15 µM, suggesting a potential role in cancer therapy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.